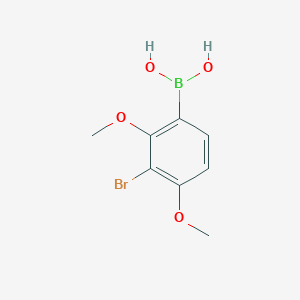
(3-Bromo-2,4-dimethoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2,4-dimethoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a brominated and dimethoxylated phenyl ring. It is widely used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,4-dimethoxyphenyl)boronic acid typically involves the bromination of 2,4-dimethoxyphenylboronic acid. The reaction is carried out under controlled conditions using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at low temperatures to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2,4-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Nucleophiles like amines or thiols, along with suitable solvents and sometimes catalysts, are employed.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or other complex organic molecules.
Oxidation: Phenols or quinones.
Substitution: Amino or thio derivatives of the original compound.
Applications De Recherche Scientifique
(3-Bromo-2,4-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: It plays a role in the design of boron neutron capture therapy (BNCT) agents for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (3-Bromo-2,4-dimethoxyphenyl)boronic acid largely depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, boronic acids can interact with enzymes by forming reversible covalent bonds with active site residues, thereby inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethoxyphenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
- 3-Bromo-4-methoxyphenylboronic acid
Uniqueness
(3-Bromo-2,4-dimethoxyphenyl)boronic acid is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions. The bromine atom allows for further functionalization through substitution reactions, while the methoxy groups enhance the compound’s stability and solubility.
Propriétés
Numéro CAS |
949146-53-6 |
|---|---|
Formule moléculaire |
C8H10BBrO4 |
Poids moléculaire |
260.88 g/mol |
Nom IUPAC |
(3-bromo-2,4-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H10BBrO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3 |
Clé InChI |
WAYMUUAFZRIKIU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)OC)Br)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800282.png)
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)
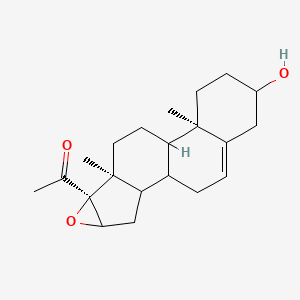

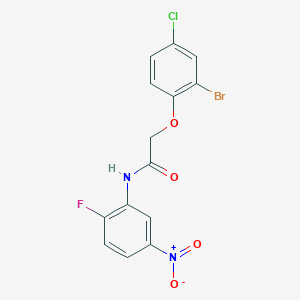
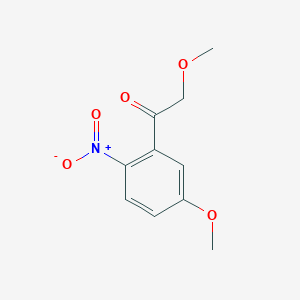
![Methyl 2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate](/img/structure/B14800320.png)
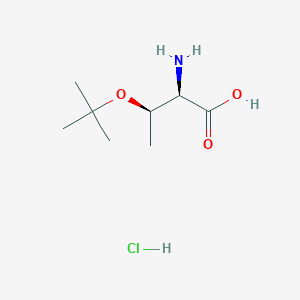

![L-Methionine,N-[[5-[[(2R)-2-amino-3-mercaptopropyl]amino][1,1\'-biphenyl]-2-yl]carbonyl]-](/img/structure/B14800337.png)
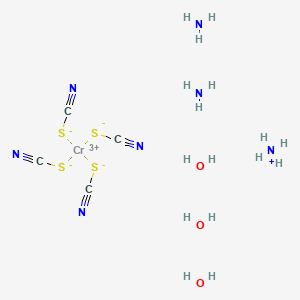
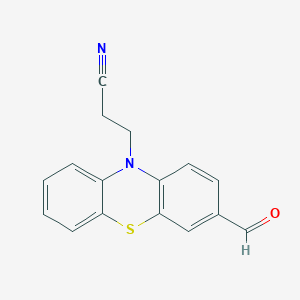
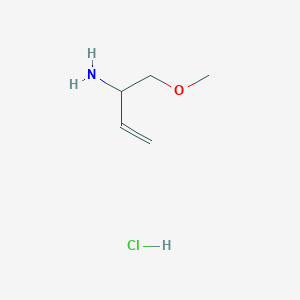
amino}-N-cyclohexylbenzamide](/img/structure/B14800349.png)
